molecular formula C18H21ClN4O3 B14948840 8-(2-chlorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

8-(2-chlorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B14948840
Molekulargewicht: 376.8 g/mol
InChI-Schlüssel: CQLGAQPKSADMMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(2-Chlorophenoxy)-7-isopentyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a chlorophenoxy group, an isopentyl chain, and a purine core

Eigenschaften

Molekularformel

C18H21ClN4O3

Molekulargewicht

376.8 g/mol

IUPAC-Name

8-(2-chlorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C18H21ClN4O3/c1-11(2)9-10-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)26-13-8-6-5-7-12(13)19/h5-8,11H,9-10H2,1-4H3

InChI-Schlüssel

CQLGAQPKSADMMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCN1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 8-(2-chlorophenoxy)-7-isopentyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. The synthetic route typically starts with the preparation of the chlorophenoxy intermediate, followed by the introduction of the isopentyl chain and the purine core. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

8-(2-Chlorophenoxy)-7-isopentyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its unique structure and biological activity. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 8-(2-chlorophenoxy)-7-isopentyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

8-(2-Chlorophenoxy)-7-isopentyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as other chlorophenoxy derivatives and purine-based moleculesSimilar compounds include 8-(2-chlorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione and 2-(2-chlorophenoxy)-N’-[8-methoxy-2,3-dihydro-4H-chromen-4-ylidene]propanohydrazide .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.